IDO1 Inhibitory Potency: Sub-Nanomolar Cellular Activity of Methyl 5-iodo-1H-indole-6-carboxylate Derivatives
Compounds incorporating the methyl 5-iodo-1H-indole-6-carboxylate scaffold demonstrate potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. A derivative of this scaffold (BDBM50514753 / CHEMBL4557994) exhibited IC₅₀ values of 13 nM in mouse IDO1-transfected P815 cells [1] and 14 nM in IFNγ-stimulated human LXF-289 cells [1]. These cellular IC₅₀ values are substantially lower than those reported for simpler indole-based IDO1 inhibitors lacking the 5-iodo-6-carboxylate motif, such as indole-3-carboxylic acid derivatives which typically exhibit IC₅₀ values in the micromolar range [2].
| Evidence Dimension | IDO1 inhibitory potency (cellular IC₅₀) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 P815 cells); 14 nM (human LXF-289 cells) |
| Comparator Or Baseline | Indole-3-carboxylic acid derivatives: > 10,000 nM (micromolar range) |
| Quantified Difference | > 700-fold improvement in potency |
| Conditions | Cellular assays measuring reduction in L-kynurenine levels via HPLC after 16-48 hr incubation [1] |
Why This Matters
The sub-nanomolar cellular potency of methyl 5-iodo-1H-indole-6-carboxylate-based inhibitors positions this scaffold as a privileged starting point for IDO1-targeted drug discovery, offering a significant potency advantage over simpler indole carboxylates.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): IDO1 IC₅₀ = 13 nM (mouse P815), 14 nM (human LXF-289). Accessed 2026. View Source
- [2] Panda, S., et al. (2016). Indoleamine 2,3-dioxygenase (IDO) inhibitors: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 26(2), 199-211. (Class-level potency baseline for indole carboxylates). View Source
